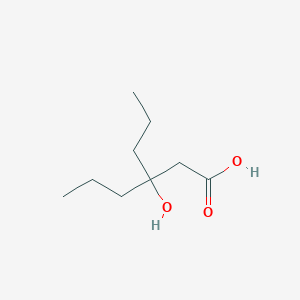

3-Hydroxy-3-propylhexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-3-propylhexanoic acid is a chiral compound that belongs to the class of fatty acids. It has the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a hexane backbone with a propyl substituent at the third carbon position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-propylhexanoic acid can be achieved through various methods. One common approach involves the aldol condensation of propanal with hexanal, followed by reduction and oxidation steps to introduce the hydroxyl and carboxyl groups, respectively. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, followed by catalytic hydrogenation for the reduction step, and oxidation using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve biotechnological processes using engineered microorganisms. These microorganisms can be genetically modified to produce the desired compound through fermentation processes, utilizing renewable biomass as a substrate . This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-3-propylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.

Major Products Formed

Oxidation: Formation of 3-oxo-3-propylhexanoic acid or 3-carboxy-3-propylhexanoic acid.

Reduction: Formation of 3-hydroxy-3-propylhexanol.

Substitution: Formation of 3-chloro-3-propylhexanoic acid or 3-amino-3-propylhexanoic acid.

Applications De Recherche Scientifique

Metabolic Studies

3-Hydroxy-3-propylhexanoic acid is investigated for its role in metabolic pathways. It can serve as a substrate in enzymatic reactions, providing insights into fatty acid metabolism. Research has indicated that this compound may influence metabolic rates in animal models, particularly in studies involving zebrafish, which are used for toxicological assessments .

Drug Development

The compound's structural features make it a candidate for drug formulation. Its hydroxyl group can enhance solubility and bioavailability of pharmaceutical compounds. Studies have explored its potential as an intermediate in synthesizing bioactive molecules, particularly those targeting metabolic disorders.

Material Science Applications

Due to its chemical properties, this compound can be incorporated into coatings and adhesives that require enhanced adhesion and durability. Its ability to form hydrogen bonds may improve the performance of these materials under various conditions.

Toxicological Assessments

A study utilizing zebrafish as a model organism examined the effects of this compound on developmental processes and toxicity levels. Results indicated that at certain concentrations, the compound does not exhibit significant toxicity, making it a candidate for further research in therapeutic applications .

Polymerization Techniques

Research detailed in a patent outlines methods for polymerizing this compound to produce high molecular weight polymers suitable for various applications, including biodegradable plastics and medical devices. The study emphasizes the efficiency of using this compound as a precursor in polymer chemistry .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing energy production and storage . Additionally, its hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, modulating cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Hydroxy-3-methylhexanoic acid

- 3-Hydroxy-3-ethylhexanoic acid

- 3-Hydroxy-3-butylhexanoic acid

Uniqueness

3-Hydroxy-3-propylhexanoic acid is unique due to its specific propyl substituent, which imparts distinct chemical and physical properties compared to its analogs.

Activité Biologique

3-Hydroxy-3-propylhexanoic acid (C9H18O3) is a chiral compound classified as a fatty acid. Its molecular weight is 174.24 g/mol, and it has garnered interest in various fields, including chemistry, biology, and medicine. This compound is notable for its potential roles in metabolic pathways, therapeutic applications, and as a biomarker for certain diseases.

Chemical Structure and Properties

- Molecular Formula : C9H18O3

- Molecular Weight : 174.24 g/mol

- CAS Number : 23985-60-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in fatty acid metabolism. It may serve as a substrate for various enzymes, influencing energy production and storage within biological systems. The compound's hydroxyl group allows it to participate in oxidation-reduction reactions, which can lead to the formation of other biologically active metabolites.

Metabolic Role

Research indicates that this compound plays a role in the fatty acid biosynthesis pathway. It has been detected in various food sources, suggesting its potential as a biomarker for dietary intake . As a primary metabolite, it is essential for growth and development in organisms.

Therapeutic Applications

Preliminary studies suggest that this compound may have therapeutic potential due to its involvement in metabolic processes. Its ability to influence energy metabolism could make it relevant in conditions related to metabolic disorders.

Case Studies and Research Findings

- Metabolic Pathway Involvement :

- Antioxidant Properties :

- Potential Biomarker :

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C9H18O3 | Involved in fatty acid metabolism | Potential biomarker for dietary intake |

| 3-Hydroxyhexanoic acid | C6H12O3 | Metabolite involved in energy production | Detected in various food sources |

| Glycolic Acid | C2H4O3 | Used in dermatology; promotes skin renewal | Antioxidant properties noted |

Propriétés

IUPAC Name |

3-hydroxy-3-propylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-9(12,6-4-2)7-8(10)11/h12H,3-7H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOUUPQKAMHMIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546641 |

Source

|

| Record name | 3-Hydroxy-3-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23985-60-6 |

Source

|

| Record name | 3-Hydroxy-3-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.